molecular formula C24H17N3O3S3 B11616886 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11616886
M. Wt: 491.6 g/mol
InChI Key: MIRQIFMYYLFMKB-UNOMPAQXSA-N
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Description

3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a furan derivative with a thioamide under acidic conditions to form the thiazolidinone ring.

    Pyrido[1,2-a]pyrimidin-4-one Core Construction: The core structure is synthesized through a cyclization reaction involving a pyrimidine derivative and a suitable electrophile.

    Final Coupling Reaction: The final step involves coupling the thiazolidinone intermediate with the pyrido[1,2-a]pyrimidin-4-one core under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its potential biological activities make it a candidate for further investigation in the treatment of various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, inhibiting or activating specific pathways. The thiazolidinone and pyrido[1,2-a]pyrimidin-4-one moieties are likely involved in binding to molecular targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds containing the thiazolidinone ring, known for their biological activities.

    Pyrido[1,2-a]pyrimidines: Compounds with the pyrido[1,2-a]pyrimidine core, often studied for their medicinal properties.

    Furan Derivatives: Compounds containing the furan ring, used in various chemical and biological applications.

Uniqueness

What sets 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of these functional groups in a single molecule

Biological Activity

The compound 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N5O3S2C_{22}H_{21}N_5O_3S^2 with a molecular weight of approximately 467.56 g/mol. The structure features a pyrido-pyrimidine core with various substituents that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazolidinone derivatives and subsequent modifications to introduce the furylmethyl and phenylthio groups. Specific synthetic pathways may vary, but they often include cyclization reactions and functional group transformations.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives containing the thiazolidinone moiety can inhibit the growth of various Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL against these pathogens .

Antiviral Activity

Compounds with similar structural features have demonstrated antiviral properties:

  • Dengue Virus Protease Inhibition : Certain thiazolidinone derivatives have been tested for their ability to inhibit the NS2B-NS3 protease of the Dengue virus, showing promising results in vitro .

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy:

  • Cytotoxicity Studies : In vitro studies have indicated that related compounds can induce apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest and programmed cell death. The specific IC50 values for cytotoxicity vary depending on the cancer cell line tested .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The thiazolidinone structure allows for interaction with various enzymes, potentially disrupting metabolic pathways essential for bacterial survival and viral replication.
  • Receptor Modulation : Some derivatives may act as modulators for certain cellular receptors involved in cancer progression or immune response.

Case Studies

Several studies have explored the biological activity of compounds related to This compound :

StudyFindings
Zvarec et al. (2023)Reported antibacterial activity against Staphylococcus aureus with MIC values significantly lower than traditional antibiotics like ampicillin .
Mendgen et al. (2023)Demonstrated antiviral efficacy against Dengue virus protease, indicating potential for therapeutic use in viral infections .
Liang et al. (2023)Investigated anticancer properties showing cytotoxic effects in various cancer cell lines with promising IC50 values .

Properties

Molecular Formula

C24H17N3O3S3

Molecular Weight

491.6 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H17N3O3S3/c1-15-9-10-20-25-21(32-17-7-3-2-4-8-17)18(22(28)26(20)13-15)12-19-23(29)27(24(31)33-19)14-16-6-5-11-30-16/h2-13H,14H2,1H3/b19-12-

InChI Key

MIRQIFMYYLFMKB-UNOMPAQXSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)SC5=CC=CC=C5)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)SC5=CC=CC=C5)C=C1

Origin of Product

United States

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